molecular formula C11H10N2O4 B2879188 2-Isopropyl-5-nitroisoindoline-1,3-dione CAS No. 58683-63-9

2-Isopropyl-5-nitroisoindoline-1,3-dione

Cat. No. B2879188
Key on ui cas rn: 58683-63-9
M. Wt: 234.211
InChI Key: IYULYPPVNZZMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399481B2

Procedure details

To a stirred solution of 4-nitrophthalimide (2.0 g, 10.41 mmol), triphenylphosphine (11.45 mmol, 2.99 g) and iso-propanol (11.45 mmol, 0.73 ml) in anhydrous THF (40 ml) was added diisopropylazodicarboxylate (2.37 g, 11.45 mmol) and the reaction stirred for 16 hrs at room temperature. Water and ethyl acetate were added and the organic phase separated, washed with brine, then dried (MgSO4) and evaporated in vacuo. The crude residue was purified by flash column chromatography (30% ethyl acetate in petroleum ether) to afford the title compound as a pale yellow solid (1.27 g, 52%). HPLC retention time 4.60 min. Mass spectrum (ES+) m/z 235 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[NH:10][C:8](=[O:9])[C:7]2=[CH:13][CH:14]=1)([O-:3])=[O:2].[C:15]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:20]=CC=C[CH:16]=1.C(O)(C)C.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1.C(OCC)(=O)C.O>[CH:15]([N:10]1[C:11](=[O:12])[C:6]2[C:7](=[CH:13][CH:14]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[C:8]1=[O:9])([CH3:20])[CH3:16]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)NC2=O)=CC1
Name
Quantity
2.99 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.73 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
2.37 g
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred for 16 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography (30% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)N1C(C2=CC=C(C=C2C1=O)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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